molecular formula C13H16O7S B016403 1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose CAS No. 3868-05-1

1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose

Cat. No.: B016403
CAS No.: 3868-05-1
M. Wt: 316.33 g/mol
InChI Key: SLBPXGGBTQVDQH-UJPOAAIJSA-N
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Description

  • Mechanism of Action

    Target of Action

    It is known that this compound is a vital biomedical compound with immense potential for drug development targeting diverse diseases .

    Mode of Action

    It is known to be utilized as a precursor in synthesizing carbohydrate-based pharmaceuticals , which suggests that it may interact with its targets through biochemical reactions involving carbohydrate metabolism.

    Biochemical Pathways

    Given its role as a precursor in synthesizing carbohydrate-based pharmaceuticals , it can be inferred that it may be involved in the metabolic pathways related to carbohydrate metabolism.

    Result of Action

    Its utilization as a precursor in synthesizing carbohydrate-based pharmaceuticals suggests that it may have significant effects on cellular processes related to carbohydrate metabolism.

    Preparation Methods

      Synthetic Routes: Aminoacetone can be synthesized through various methods, including of with or .

      Reaction Conditions: These reactions typically occur under , using or .

      Industrial Production: While aminoacetone is not produced industrially on a large scale, it serves as a precursor for other compounds.

  • Chemical Reactions Analysis

      Reactions: Aminoacetone can undergo various reactions, including , , and .

      Common Reagents and Conditions: For oxidation, are often used. Reduction can be achieved with or .

      Major Products: The major products depend on the specific reaction conditions and the substituents present.

  • Scientific Research Applications

      Chemistry: Aminoacetone is a valuable building block for the synthesis of other compounds.

      Biology: It plays a role in the metabolism of amino acids.

      Medicine: Research investigates its potential as a precursor for drug development.

      Industry: Although not directly used in industry, its derivatives find applications.

  • Comparison with Similar Compounds

    • Aminoacetone is unique due to its simple structure and role as an intermediate.
    • Similar compounds include methylglyoxal , glyoxal , and other small aldehydes.

    Properties

    IUPAC Name

    [(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl] 4-methylbenzenesulfonate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H16O7S/c1-7-2-4-8(5-3-7)21(16,17)20-12-11(15)10(14)9-6-18-13(12)19-9/h2-5,9-15H,6H2,1H3/t9-,10-,11+,12-,13-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SLBPXGGBTQVDQH-UJPOAAIJSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(C3COC2O3)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]([C@@H]([C@H]3CO[C@@H]2O3)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H16O7S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40441574
    Record name (1R,2S,3S,4R,5R)-2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl 4-methylbenzene-1-sulfonate (non-preferred name)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40441574
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    316.33 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    3868-05-1
    Record name (1R,2S,3S,4R,5R)-2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl 4-methylbenzene-1-sulfonate (non-preferred name)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40441574
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 5
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    Reactant of Route 6
    1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose

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